6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Overview
Description
The compound “6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol” is a unique chemical with the molecular formula C17H14ClN3S . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. For this compound, the SMILES string isCC1=NC(=O)C=C(N1)CSC2=CC=C(C=C2)Cl
. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.75 . It’s important to note that these properties can influence how the compound behaves in different environments and how it interacts with other substances.Scientific Research Applications
High-Performance Polyimides
A study by Tapaswi et al. (2015) explored the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, utilizing thiophenyl-substituted benzidines, including 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB). These PIs demonstrated excellent thermomechanical stabilities and optical transparency, suggesting potential applications in advanced optoelectronic and aerospace materials (Tapaswi et al., 2015).
Antitumor Activity of Thiopyrimidine Derivatives
Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, including ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate, and evaluated their cytotoxic activity against various cancer cell lines. The study revealed the potential of these compounds in developing new chemotherapeutic agents (Stolarczyk et al., 2018).
Molecular Docking Studies for Chemotherapeutic Potential
Alzoman et al. (2015) conducted spectroscopic and molecular docking studies on a thiopyrimidine compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. The research indicated the compound's potential inhibitory activity against GPb, suggesting its utility as an anti-diabetic chemotherapeutic agent (Alzoman et al., 2015).
Thienopyrimidine Derivatives with Anticancer Properties
Research by Hafez and El-Gazzar (2017) focused on synthesizing thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating significant antitumor activity. These compounds, including 4-chloro-substituted derivatives, showed potential against breast, cervical, and colonic carcinoma cell lines, indicating their promise in anticancer drug development (Hafez & El-Gazzar, 2017).
Safety And Hazards
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-15(9-7-13)22-11-14-10-16(21)20-17(19-14)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTXOSONBRNBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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